molecular formula C19H21N3O4S B2851597 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide CAS No. 851987-19-4

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Cat. No. B2851597
CAS RN: 851987-19-4
M. Wt: 387.45
InChI Key: ALWSENPMMSCCQU-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzothiazole core with various substituents. The 4,6-dimethyl groups would be on the benzothiazole ring, and the 3,4,5-trimethoxybenzohydrazide group would be attached via a nitrogen atom .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities . Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action.

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-10-6-11(2)16-15(7-10)27-19(20-16)22-21-18(23)12-8-13(24-3)17(26-5)14(9-12)25-4/h6-9H,1-5H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWSENPMMSCCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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